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Compound of Interest

Compound Name: (2-Fluoro-3-nitrophenyl)methanol

Cat. No.: B1387224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility
(2-Fluoro-3-nitrophenyl)methanol is a trifunctional aromatic building block poised for

significant application in modern organic synthesis, particularly in the fields of medicinal

chemistry and materials science. Its strategic arrangement of a primary alcohol, a nitro group,

and a fluorine atom on a benzene ring provides a powerful toolkit for molecular elaboration.

The electron-withdrawing nature of the nitro group and the fluorine atom activates the aryl

system for specific transformations, while the hydroxymethyl group offers a reliable handle for

elongation and functionalization. This guide provides an in-depth exploration of the reactivity of

this intermediate, complete with field-proven protocols and the scientific rationale behind its

application.

Physicochemical Properties and Spectroscopic Data
A thorough understanding of a reagent's properties is fundamental to its successful application.

The key characteristics of (2-Fluoro-3-nitrophenyl)methanol are summarized below.
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Property Value Source

CAS Number 946126-95-0 [1]

Molecular Formula C₇H₆FNO₃ [1]

Molecular Weight 171.13 g/mol [1]

Appearance Brown oil [1]

¹H NMR (CDCl₃)
δ (ppm): 7.95 (m, 1H), 7.84 (t,

1H), 7.31 (t, 1H), 4.87 (s, 2H)
[1]

Part 1: Synthesis of the Intermediate
The reliable preparation of (2-Fluoro-3-nitrophenyl)methanol is paramount for its use in multi-

step synthesis. A high-yielding and robust method involves the selective reduction of the

corresponding methyl ester, methyl 2-fluoro-3-nitrobenzoate.

Causality of Reagent Choice: Diisobutylaluminium hydride (DIBAL-H) is the reducing agent of

choice for this transformation. At low temperatures (-78 °C), DIBAL-H effectively reduces esters

to aldehydes. By allowing the reaction to warm slightly and using an excess of the reagent, the

reduction proceeds to the primary alcohol. This method is highly chemoselective, leaving the

nitro group and the aryl fluoride untouched, which would be susceptible to reduction by other

powerful reagents like lithium aluminum hydride. The use of Rochelle's salt (potassium sodium

tartrate) during the workup is a classic technique to chelate aluminum salts, preventing the

formation of emulsions and simplifying the extraction process.

Methyl 2-fluoro-3-nitrobenzoate 1. DIBAL-H, Toluene, -78 °C to 0 °C
2. Quench (MeOH, Rochelle's Salt)

Reduction
(2-Fluoro-3-nitrophenyl)methanol

Workup

Click to download full resolution via product page

Caption: Synthesis of (2-Fluoro-3-nitrophenyl)methanol via DIBAL-H reduction.
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Protocol 1: Preparation of (2-Fluoro-3-
nitrophenyl)methanol[1]
Materials:

Methyl 2-fluoro-3-nitrobenzoate (1 eq)

Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene (2.5 eq)

Toluene, anhydrous

Methanol

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

Ethyl acetate

Saturated brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve methyl 2-fluoro-3-nitrobenzoate (e.g., 9.22 g, 46.3 mmol) in anhydrous toluene (92

mL) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add the DIBAL-H solution (115.7 mL, 115.7 mmol) dropwise via a syringe or addition

funnel, maintaining the internal temperature below -70 °C.

Stir the reaction mixture at -78 °C for 30 minutes.

Allow the mixture to warm to 0 °C and continue stirring for an additional 30 minutes.

Re-cool the reaction to -78 °C and carefully quench by the sequential, dropwise addition of

methanol, followed by a saturated Rochelle's salt solution, and finally ethyl acetate.
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Remove the cooling bath and allow the mixture to warm to room temperature, stirring

vigorously for 1 hour to break up any gelatinous precipitates.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

Combine the organic layers, wash with saturated brine (1 x 50 mL), and dry over anhydrous

MgSO₄.

Filter the drying agent and concentrate the organic phase under reduced pressure to yield

(2-Fluoro-3-nitrophenyl)methanol as a brown oil (Expected yield: ~95%). The product can

be used in the next step without further purification or purified by column chromatography if

necessary.

Part 2: Applications in Synthetic Transformations
(2-Fluoro-3-nitrophenyl)methanol serves as a launchpad for a variety of chemical

modifications, enabling the synthesis of more complex molecules. The three primary handles

for transformation are the alcohol, the nitro group, and the fluorine atom.

Alcohol Modification Aryl Ring Modification

(2-Fluoro-3-nitrophenyl)methanol

2-Fluoro-3-nitrobenzaldehyde

Oxidation
(e.g., PCC, DMP)

SNAr Product
(e.g., Amine, Ether)

SNAr
(Nu⁻, Base)

2-Fluoro-3-aminobenzyl alcohol

Reduction
(e.g., SnCl₂, H₂/Pd-C)

Click to download full resolution via product page

Caption: Key synthetic pathways from (2-Fluoro-3-nitrophenyl)methanol.
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Application 1: Oxidation to 2-Fluoro-3-
nitrobenzaldehyde
The primary alcohol can be selectively oxidized to the corresponding aldehyde, a crucial

functional group for reactions such as Wittig olefination, reductive amination, and the formation

of imines or heterocycles.

Scientific Rationale: Mild oxidizing agents like Pyridinium Chlorochromate (PCC) or Dess-

Martin Periodinane (DMP) are ideal as they prevent over-oxidation to the carboxylic acid.[2]

Photochemical methods using catalysts like Eosin Y with O₂ as the oxidant also offer a green

and efficient alternative.[3][4] The resulting aldehyde is a valuable intermediate; for instance,

analogous nitrobenzaldehydes are used in the synthesis of pharmacologically active

compounds like ergoline derivatives.[5]

Protocol 2: Oxidation using Pyridinium Chlorochromate
(PCC)
Materials:

(2-Fluoro-3-nitrophenyl)methanol (1 eq)

Pyridinium Chlorochromate (PCC) (1.5 eq)

Silica gel

Dichloromethane (DCM), anhydrous

Procedure:

Add PCC (1.5 eq) to a suspension of silica gel in anhydrous DCM in a round-bottom flask.

Dissolve (2-Fluoro-3-nitrophenyl)methanol (1 eq) in anhydrous DCM and add it to the PCC

suspension in a single portion.

Stir the mixture at room temperature, monitoring the reaction progress by Thin Layer

Chromatography (TLC).
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Upon completion (typically 1-3 hours), dilute the reaction mixture with diethyl ether and filter

through a pad of Celite® or silica gel to remove the chromium salts.

Wash the filter cake thoroughly with additional diethyl ether.

Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Fluoro-3-

nitrobenzaldehyde. Purify by column chromatography (e.g., using a hexane/ethyl acetate

gradient).

Application 2: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom is activated for displacement by the powerful electron-withdrawing effect of

the ortho-nitro group. This makes the molecule an excellent substrate for Nucleophilic Aromatic

Substitution (SNAr) reactions.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination

mechanism.[6] A nucleophile attacks the carbon bearing the fluorine, breaking the aromaticity

and forming a resonance-stabilized negative intermediate (a Meisenheimer complex). The

negative charge is effectively delocalized onto the nitro group.[7][8] In the second, faster step,

the fluoride ion is ejected, restoring aromaticity. Fluorine's high electronegativity strongly

polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial

nucleophilic attack, which is the rate-determining step.[9] This often makes fluorine a better

leaving group than other halogens in SNAr contexts.[8][9]

Protocol 3: General Procedure for SNAr with an Amine
Nucleophile
Materials:

(2-Fluoro-3-nitrophenyl)methanol (1 eq)

Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 eq)

A suitable base (e.g., K₂CO₃, Et₃N) (2-3 eq)

Polar aprotic solvent (e.g., DMF, DMSO)
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Procedure:

In a round-bottom flask, dissolve (2-Fluoro-3-nitrophenyl)methanol (1 eq) in the chosen

solvent (e.g., DMF).

Add the base (e.g., K₂CO₃) and the amine nucleophile (1.1 eq).

Heat the reaction mixture (e.g., to 80-120 °C) and stir. Monitor the reaction's progress by

TLC or LC-MS.

Once the starting material is consumed, cool the reaction to room temperature.

Pour the reaction mixture into water and extract the product with a suitable organic solvent

(e.g., ethyl acetate).

Wash the combined organic layers with water and brine to remove the solvent and residual

base.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the resulting product by column chromatography or recrystallization.

Application 3: Reduction of the Nitro Group
The nitro group can be selectively reduced to a primary amine, yielding (3-amino-2-

fluorophenyl)methanol. This transformation is fundamental in drug discovery, as aromatic

amines are precursors to a vast number of heterocyclic scaffolds and can participate in amide

bond formations.

Rationale for Method Selection: Several methods are effective for nitro group reduction.[10][11]

[12]

Catalytic Hydrogenation (H₂/Pd-C): This is a very clean and efficient method but may not be

suitable if other reducible functional groups (e.g., alkynes, alkenes) are present.[13]

Metal/Acid Reduction (SnCl₂, Fe/HCl): Tin(II) chloride in an acidic medium is a classic,

robust, and highly chemoselective method that tolerates many other functional groups.[10]
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[13] It is often preferred in laboratory settings for its reliability.

Protocol 4: Nitro Group Reduction using Tin(II)
Chloride[10]
Materials:

(2-Fluoro-3-nitrophenyl)methanol (1 eq)

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

Ethanol or Ethyl Acetate

Saturated sodium bicarbonate (NaHCO₃) solution

Ethyl acetate

Procedure:

Dissolve (2-Fluoro-3-nitrophenyl)methanol (1 eq) in ethanol or ethyl acetate in a round-

bottom flask.

Add SnCl₂·2H₂O (4-5 eq) to the solution.

Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. Monitor the reaction by TLC

until the starting material has been completely consumed.

Cool the reaction mixture to room temperature and carefully neutralize by slowly adding a

saturated NaHCO₃ solution until the pH is ~8. This will precipitate tin salts.

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl

acetate.

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous

phase with additional ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure to yield the crude (3-amino-2-fluorophenyl)methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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